1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol
Description
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol is a polyethylene glycol (PEG)-based compound featuring an amino (-NH2) group at one terminus and a hydroxyl (-OH) group at the other. Structurally, it consists of a 23-carbon chain interspersed with seven ether oxygen atoms, forming a hydrophilic backbone. This compound is a derivative of 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol (Octaethylene glycol, CAS 5117-19-1), where one hydroxyl group is replaced by an amino group to enhance reactivity for conjugation or functionalization .
The amino-terminated derivative is significant in biomedical applications, including drug delivery systems, bioconjugation, and nanotechnology, due to its ability to form stable covalent bonds with carboxylic acids, activated esters, or other amine-reactive groups . Its molecular formula is C16H35NO8, with a molecular weight of approximately 369.45 g/mol (calculated by modifying the parent diol’s formula, C16H34O9, MW 370.44 g/mol) .
Properties
IUPAC Name |
1-amino-2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H35NO9/c17-16(19)15-26-14-13-25-12-11-24-10-9-23-8-7-22-6-5-21-4-3-20-2-1-18/h16,18-19H,1-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEHUBYEUMMBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCC(N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H35NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747016 | |
| Record name | 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
352439-37-3 | |
| Record name | 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Williamson Ether Synthesis
A stepwise assembly using ethylene glycol units ensures precise control over chain length. For example:
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Ethylene glycol is treated with a base (e.g., NaOH) and an alkylating agent (e.g., tosyl chloride) to form a mono-tosylated intermediate.
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Sequential coupling with additional ethylene glycol units extends the chain, with purification via distillation or column chromatography at each step.
Key Data:
Ethylene Oxide Polymerization
An alternative industrial method employs ring-opening polymerization of ethylene oxide initiated by water or diols under basic or acidic conditions. This method offers scalability but requires stringent control to avoid polydispersity.
Selective Mono-Functionalization Strategies
Introducing the amino group at one terminus while retaining the hydroxyl group demands selective protection and activation.
Protection of One Hydroxyl Group
The diol is partially protected using acid-labile groups like trityl or tert-butyldimethylsilyl (TBDMS) . For instance:
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Trityl protection: HO-PEG8-OH reacts with trityl chloride in pyridine, yielding TrO-PEG8-OH with >90% selectivity.
Reaction Conditions:
| Reagent | Molar Ratio | Temperature | Time | Yield |
|---|---|---|---|---|
| Trityl chloride | 1.1 eq | 25°C | 12 h | 92% |
Tosylation of the Unprotected Hydroxyl
The free hydroxyl is activated via tosylation to form a superior leaving group:
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Tosylation: TrO-PEG8-OH reacts with tosyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.
Example Protocol:
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Dissolve TrO-PEG8-OH (1 mol) in DCM.
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Add TEA (1.5 mol) and TsCl (1.2 mol) at 0°C.
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Stir for 6 h at 25°C, then wash with NaHCO₃ and brine.
Azide Substitution and Reduction to Amine
| NaN₃ Equiv | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3 | DMF | 80°C | 24 h | 78% |
| 5 | DMSO | 100°C | 12 h | 82% |
Reduction to Primary Amine
The azide is reduced using catalytic hydrogenation or Staudinger conditions:
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Catalytic Hydrogenation: TrO-PEG8-N₃ (1 mol) reacts with H₂ (1 atm) over 10% Pd/C in methanol, yielding TrO-PEG8-NH₂ (95% yield).
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Staudinger Reaction: Triphenylphosphine (PPh₃) in THF/water reduces the azide to amine at 25°C (89% yield).
Deprotection and Final Product Isolation
Trityl Group Removal
The trityl-protected hydroxyl is regenerated using mild acid:
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Deprotection: TrO-PEG8-NH₂ is treated with 0.1 M HCl in methanol at 25°C for 2 h, yielding H₂N-PEG8-OH .
Purity Analysis:
| Method | Result |
|---|---|
| ¹H NMR (CDCl₃) | δ 5.37 (s, 4H, PEG chain) |
| LC-MS | [M+H]⁺ = 371.4 m/z |
Alternative Pathways and Comparative Analysis
Mitsunobu Reaction for Direct Amination
The Mitsunobu reaction enables direct conversion of hydroxyl to amino using diethyl azodicarboxylate (DEAD) and phthalimide, followed by hydrazine cleavage. However, this method suffers from lower yields (65–70%) due to competing side reactions.
Solid-Phase Synthesis
Recent advances utilize resin-bound PEG chains for sequential coupling, enabling high-purity amino-PEG8-diol (98% purity) but requiring specialized equipment.
Challenges and Optimization Strategies
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Selectivity in Mono-Functionalization:
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Azide Reduction Side Reactions:
Applications and Derivatives
Amino-PEG8-diol serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be used in further chemical synthesis or as intermediates in pharmaceutical and industrial applications .
Scientific Research Applications
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of therapeutic agents.
Industry: Applied in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol involves its interaction with various molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with other molecules, facilitating its role as a linker or modifier in chemical and biological systems. The pathways involved include the formation of stable conjugates with proteins, nucleic acids, and other biomolecules .
Comparison with Similar Compounds
Table 1: Key Properties of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol and Analogues
Physicochemical Properties
- Solubility: The amino derivative retains high water solubility (~100 mg/mL) due to its PEG backbone, similar to Octaethylene glycol. However, the amino group may slightly increase hydrophilicity compared to terminal hydroxyls .
- Thermal Stability: Both the amino and parent diol exhibit thermal stability up to 200°C, with decomposition points near 471°C .
Research Findings
- Biomedical Applications: The amino derivative has been used to synthesize WDR5 protein degraders, demonstrating its utility in targeted protein degradation (PROTACs) .
- Corrosion Inhibition : A related bis-ester derivative (with aromatic termini) showed 92% inhibition efficiency for mild steel in acidic media, highlighting the impact of terminal functionalization on surfactant properties .
- Crystallography : The parent diol was identified as a crystallization additive in protein-ligand complexes (PDB: 6ASQ), stabilizing hydrophobic interactions .
Biological Activity
1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol (CAS Number: 5117-19-1) is a synthetic compound with a complex structure characterized by multiple ether linkages and an amino group. This compound is part of a broader class of poly(ethylene glycol) (PEG) derivatives and has garnered attention for its potential biological activities and applications in drug development.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C16H35NO9 |
| Molecular Weight | 370.436 g/mol |
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 471.5 ± 40.0 °C at 760 mmHg |
| Melting Point | 22 °C |
| Flash Point | 239.0 ± 27.3 °C |
These properties indicate that the compound is likely to be stable under various conditions and can be utilized in both laboratory and potential therapeutic settings.
The biological activity of 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol primarily revolves around its role as a linker in PROTACs (Proteolysis Targeting Chimeras) . PROTACs are innovative therapeutic agents that utilize the ubiquitin-proteasome system to selectively degrade target proteins within cells. The heptaoxatricosane structure provides a suitable scaffold for attaching ligands that can target specific proteins for degradation.
Anticancer Potential
Recent studies have indicated that compounds similar to 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol exhibit significant anticancer properties. For instance:
- Case Study : A study on ferrocene-based molecules demonstrated that the incorporation of similar PEG linkers enhanced the anticancer activity against various cell lines (e.g., MDA-MB-231 breast cancer cells). The IC50 values indicated effective inhibition of cell growth at low concentrations .
- Mechanism : The compound's ability to facilitate targeted protein degradation allows it to modulate pathways involved in cancer cell survival and proliferation.
In Vitro Studies
In vitro assays have shown that derivatives of this compound can effectively inhibit the growth of cancer cells while exhibiting lower toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents.
Comparative Studies
A comparative analysis of related compounds has shown varying degrees of biological activity depending on their structural modifications. The following table summarizes findings from recent research:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A (similar structure) | MDA-MB-231 | 5 | High |
| Compound B (without PEG linker) | MCF-7 | 15 | Moderate |
| Compound C (modified linker) | Non-tumorigenic | >20 | Low |
These findings suggest that the structural features of heptaoxatricosane derivatives are critical in determining their efficacy and selectivity against cancer cells.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves stepwise etherification and functional group protection. For example, nucleophilic substitution reactions with ethylene oxide derivatives can extend the polyether chain, while amino and hydroxyl termini are protected using Boc or Fmoc groups to prevent side reactions . Purification requires size-exclusion chromatography (SEC) or preparative HPLC to isolate the desired polymer length. Purity validation should include (to confirm terminal group integrity) and mass spectrometry (to verify molecular weight). Contaminants like unreacted monomers or shorter oligomers must be quantified via GPC .
Q. How do the physicochemical properties (e.g., solubility, hydrogen bonding) of this compound influence its applicability in aqueous systems?
- Methodological Answer : The compound’s seven ether oxygens and terminal hydroxyl/amino groups confer high hydrophilicity. Solubility in polar solvents (e.g., water, DMSO) can be experimentally determined using turbidimetry or UV-Vis spectroscopy. Hydrogen bonding capacity (8 acceptors, 1 donor) is calculable via tools like the Topological Polar Surface Area (TPSA), which predicts membrane permeability and aggregation tendencies . For stability studies, dynamic light scattering (DLS) monitors micelle or aggregate formation under varying pH/temperature conditions.
Q. What spectroscopic techniques are most reliable for characterizing its structure and confirming terminal group functionality?
- Methodological Answer :
- : Peaks at δ 2.8–3.0 ppm (terminal -NH) and δ 3.5–3.7 ppm (ether -CH-O-CH-) confirm backbone and termini .
- FT-IR: Bands at ~3300 cm (N-H stretch) and ~1100 cm (C-O-C stretch) validate functional groups.
- MALDI-TOF MS: Resolves exact molecular weight and polydispersity, critical for quality control in polymer synthesis .
Advanced Research Questions
Q. How can computational modeling predict the compound’s behavior in drug delivery systems, such as micelle formation or host-guest interactions?
- Methodological Answer : Molecular dynamics (MD) simulations using software like GROMACS can model self-assembly into micelles or dendrimers. Parameters include solvation free energy, critical micelle concentration (CMC), and interaction energies with hydrophobic drugs (e.g., paclitaxel). Density Functional Theory (DFT) calculations assess hydrogen-bonding interactions with biological targets, guiding rational design of drug conjugates . Experimental validation via small-angle X-ray scattering (SAXS) or cryo-TEM is recommended to correlate simulations with empirical data.
Q. What experimental strategies resolve contradictions in reported bioactivity data, such as inconsistent cytotoxicity or membrane permeability?
- Methodological Answer : Contradictions often arise from batch-to-batch variability in polymer length or terminal group oxidation. To address this:
- Standardize synthesis protocols (e.g., strict inert atmosphere to prevent amine oxidation) .
- Use dual-labeling (e.g., fluorescent tags on amino/hydroxyl groups) to track cellular uptake via confocal microscopy.
- Perform dose-response assays across multiple cell lines, controlling for endotoxin contamination (test via LAL assay) .
Q. How can this compound be functionalized for targeted conjugation in bioconjugation or nanomaterial applications?
- Methodological Answer :
- Amino Group : React with NHS esters (e.g., FITC, biotin) or thiols via Michael addition. Reaction efficiency is monitored by UV-Vis or HPLC .
- Hydroxyl Group : Phosphorylation or PEGylation using carbodiimide crosslinkers (e.g., EDC/NHS).
- Quality control: or XPS confirms successful conjugation, while SEC ensures no polymer degradation during functionalization .
Methodological Framework for Research Design
Q. How to align studies on this compound with theoretical frameworks in polymer chemistry or nanomedicine?
- Methodological Answer : Link experiments to established theories:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
